molecular formula C18H22F2N4O B13863676 (2S,3R)-Efinaconazole

(2S,3R)-Efinaconazole

Cat. No.: B13863676
M. Wt: 348.4 g/mol
InChI Key: NFEZZTICAUWDHU-IBYPIGCZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R)-Efinaconazole is a triazole antifungal agent used primarily in the treatment of onychomycosis, a fungal infection of the nails. It is known for its broad-spectrum antifungal activity and its ability to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-Efinaconazole involves several steps, starting from commercially available starting materials. One common synthetic route includes the condensation of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazole-1-yl)ethanone with 4-chloro-6-ethyl-5-fluoropyrimidine in the presence of a base . The reaction conditions typically involve the use of solvents such as ketones, ethers, or aromatic hydrocarbons .

Industrial Production Methods

Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of high-yielding catalysts and controlled reaction environments to ensure the enantioselectivity and efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-Efinaconazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and bases like sodium hydroxide . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Efinaconazole is a triazole antifungal medication, available as a 10% topical solution, that is primarily used to treat onychomycosis, a fungal infection of the nails . It functions by inhibiting the fungal lanosterol 14α-demethylase, an enzyme essential for ergosterol biosynthesis . Ergosterol is a structural component of fungal cell membranes, crucial for their integrity and function . Inhibition of ergosterol synthesis disrupts the fungal cell membrane, thereby inhibiting fungal cell growth .

Scientific Research Applications

Efinaconazole's applications are focused on its antifungal properties, particularly against dermatophytes, Candida species, and non-dermatophyte molds . Research has explored its efficacy, safety, and potential for preventing relapse in fungal infections .

Clinical Trials and Efficacy

  • Onychomycosis Treatment Two multicenter, randomized, double-blind, vehicle-controlled studies demonstrated that efinaconazole 10% solution is more effective than a vehicle (placebo) in treating distal lateral subungual onychomycosis .
    • Mycologic cure rates were significantly higher with efinaconazole (55.2% and 53.4% in the two studies) compared to the vehicle .
    • Complete cure rates (0% clinical involvement and negative fungal tests) were also significantly greater with efinaconazole . In study 1, 17.8% of patients treated with efinaconazole achieved complete cure compared to 3.3% with the vehicle. In study 2, the complete cure rate was 15.2% for efinaconazole versus 5.5% for the vehicle .
    • Treatment success (≤10% affected target toenail) ranged from 21.3% to 44.8% with efinaconazole, compared to 5.6% to 16.8% with the vehicle .
  • Safety Profile Adverse events associated with efinaconazole were mainly local site reactions, occurring in approximately 2% of patients, a rate similar to that observed with the vehicle . A long-term study showed that efinaconazole 10% solution could be used safely over 18–24 months, including in elderly patients .

In Vitro and In Vivo Studies

  • Mechanism of Action Efinaconazole inhibits ergosterol biosynthesis, which is vital for the fungal cell membrane .
  • Binding Capacity Efinaconazole has a lower binding capacity to keratin compared to other antifungals like lanoconazole and butenafine, allowing it to be released more readily from keratin when washed with saline . This property may contribute to its potential for mycological cure and prevention of relapse in tinea pedis and tinea corporis infections .

Data Table: Efinaconazole 10% Solution Extended Use Safety

Efinaconazole 10% Solution 18-Month Use (EFN18)Efinaconazole 10% Solution 24-Month Use (EFN24)Total Number of Patients
‘N’ patients enrolled-Day 03071101
Lost to follow-up5813
Withdrew consent066
Moved101
Efinaconazole 10% solution reaction202
SAE1—lung cancer01
AE1—ingrown TN01
Deviations-data not valid for analysis448
Total withdrawn from M24 analysis141832
‘N’ patients completing to M24; assessed for efficacy165369
For N = 69 patients completing Month 24

Biological Activity

(2S,3R)-Efinaconazole, commonly known as efinaconazole, is a topical antifungal agent primarily used for the treatment of onychomycosis, a fungal infection of the nails. This article delves into the biological activity of efinaconazole, examining its efficacy, pharmacokinetics, safety profile, and clinical outcomes based on diverse research findings.

Efinaconazole is a triazole antifungal that works by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial in the biosynthesis of ergosterol, a key component of fungal cell membranes. By disrupting ergosterol synthesis, efinaconazole effectively compromises the integrity and function of fungal cells, leading to their death.

Pharmacokinetics

Efinaconazole demonstrates favorable pharmacokinetic properties. Upon topical application, it accumulates in the nail plate and nail bed at concentrations significantly higher than the minimum inhibitory concentration (MIC) required to inhibit dermatophytes and other fungi responsible for onychomycosis. Studies indicate that continuous application for 14 days results in high concentrations sufficient to exert antifungal effects .

Long-Term Treatment Outcomes

A pivotal study evaluated the long-term efficacy of efinaconazole 10% solution over a period of up to 72 weeks. Among 605 participants with onychomycosis, the treatment success rate (defined as ≤10% clinical involvement of the target toenail) increased significantly over time:

Time Point (Weeks)Treatment Success Rate (%)
129.1
2427.9
3639.3
4847.9
6051.1
7256.6

At the final assessment (72 weeks), complete cure rates were reported at 31.1%, with a mycological cure rate of 61.6% .

Comparison with Vehicle Control

In another comparative study against a vehicle control, efinaconazole demonstrated superior efficacy at Week 52:

EndpointEfinaconazole (N=656)Vehicle (N=214)
Complete Cure117 (17.8%)7 (3.3%)
Complete or Almost Complete Cure173 (26.4%)15 (7.0%)
Mycological Cure362 (55.2%)36 (16.8%)

These results highlight efinaconazole's effectiveness compared to placebo treatments in achieving clinical and mycological cures .

Safety Profile

Efinaconazole has been reported to have a favorable safety profile with minimal adverse effects. In clinical studies, only 6.3% of patients experienced adverse drug reactions, all localized to the site of application without systemic incidents . Long-term use did not increase the incidence of these reactions.

Case Studies and Patient Profiles

A case review involving patients treated with efinaconazole revealed that significant improvements were observed:

  • Complete Cure Rate : In one cohort, out of 19 patients assessed at week 24, 68% achieved complete cure.
  • Demographics : Patients predominantly included younger females with recent disease onset.
  • Recurrence : No recurrence was noted in patients who achieved complete cure during the follow-up period .

Properties

Molecular Formula

C18H22F2N4O

Molecular Weight

348.4 g/mol

IUPAC Name

(2S)-2-(2,4-difluorophenyl)-3-(4-methylidenepiperidin-1-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol

InChI

InChI=1S/C18H22F2N4O/c1-13-5-7-23(8-6-13)14(2)18(25,10-24-12-21-11-22-24)16-4-3-15(19)9-17(16)20/h3-4,9,11-12,14,25H,1,5-8,10H2,2H3/t14?,18-/m0/s1

InChI Key

NFEZZTICAUWDHU-IBYPIGCZSA-N

Isomeric SMILES

CC([C@@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCC(=C)CC3

Canonical SMILES

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCC(=C)CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.